molecular formula C20H22N4O6 B3856197 N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide

N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide

Cat. No.: B3856197
M. Wt: 414.4 g/mol
InChI Key: VTFWQVMCGXXZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide is an organic compound characterized by its unique structure, which includes two 2,4-dihydroxyphenyl groups connected via a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hexanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, a micro fixed-bed reactor can be used to facilitate the reaction between 2,4-dihydroxybenzaldehyde and hexanediamine, with optimized reaction conditions such as temperature, pressure, and catalyst concentration to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of ester or ether derivatives.

Scientific Research Applications

N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The phenolic hydroxyl groups and amine functionalities play a crucial role in these interactions, facilitating the compound’s biological and chemical activities. The pathways involved may include oxidative stress modulation and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
  • 2,4-Bis[4-(N,N-dibenzylamino)-2,6-dihydroxyphenyl]squaraine
  • N,N’-bis(2,4-dimethoxyphenyl)hexanediamide

Uniqueness

N,N’-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide is unique due to its dual phenolic hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .

Properties

IUPAC Name

N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWQVMCGXXZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Reactant of Route 2
Reactant of Route 2
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Reactant of Route 5
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide
Reactant of Route 6
N,N'-bis[(2,4-dihydroxyphenyl)methylideneamino]hexanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.